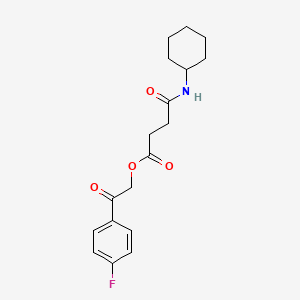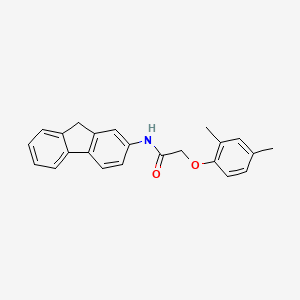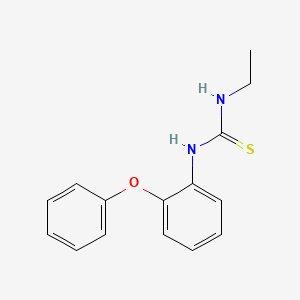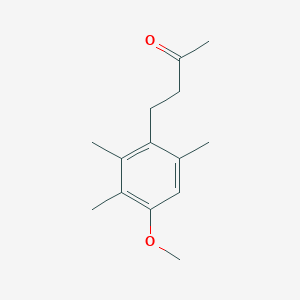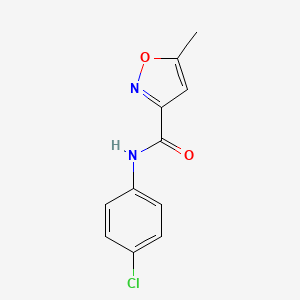
N-(4-chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a 4-chlorophenyl group, a methyl group, and a carboxamide group attached to an oxazole ring
Métodos De Preparación
The synthesis of N-(4-chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 5-methyl-1,2-oxazole-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and automated purification systems to streamline the production process.
Análisis De Reacciones Químicas
N-(4-chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced oxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted oxazole derivatives with potential biological activities.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential as an antimicrobial and anticancer agent, with studies showing promising activity against various bacterial and cancer cell lines.
Medicine: The compound is being explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes, such as cell signaling and metabolism. This binding can lead to the inhibition or activation of these targets, resulting in the modulation of various physiological responses.
For example, as an antimicrobial agent, the compound may inhibit the activity of bacterial enzymes essential for cell wall synthesis, leading to the disruption of bacterial growth and proliferation. As an anticancer agent, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation.
Comparación Con Compuestos Similares
N-(4-chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxamide: This compound also contains a 4-chlorophenyl group and a carboxamide group but has an oxadiazole ring instead of an oxazole ring. It exhibits similar biological activities but may have different potency and selectivity profiles.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound contains a thiadiazole ring and a sulfonamide group, with similar antimicrobial and anticancer properties. the presence of the sulfonamide group may confer different pharmacokinetic and pharmacodynamic properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development in various scientific fields.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-6-10(14-16-7)11(15)13-9-4-2-8(12)3-5-9/h2-6H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEIYMFQMVIDNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chloro-4-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5138842.png)
![butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate](/img/structure/B5138843.png)
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B5138847.png)
![2-(4-chloro-2-methylphenoxy)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5138858.png)
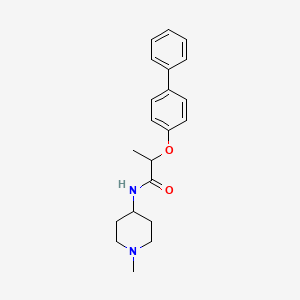
![6-(dimethylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5138866.png)
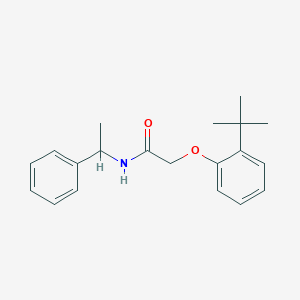
![4-[(4-chlorobenzyl)oxy]-N-(4-iodophenyl)-3-methoxybenzamide](/img/structure/B5138875.png)
![3-benzyl-5-{2-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5138883.png)
![N-[[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5138905.png)
